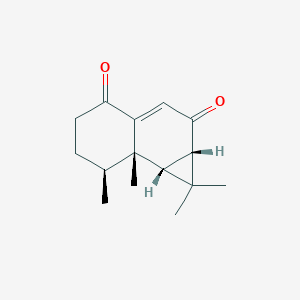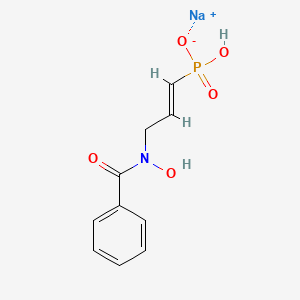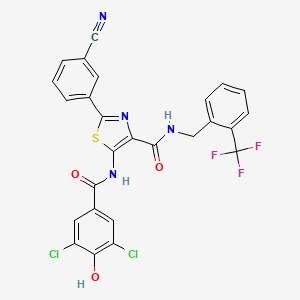
Anthracophyllone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a dark blue crystalline solid that is practically insoluble in water at normal temperature but soluble in organic solvents such as ethanol and dichloromethane . This compound is primarily used as a dye and pigment due to its deep blue color, making it valuable in the textile, leather, and ink industries . Additionally, it is used as a pigment in painting and oil painting to add rich blue tones to artworks .
Métodos De Preparación
Anthracophyllone can be synthesized through the condensation reaction of phenol and benzoic acid under acidic conditions to form a chloromethyl intermediate. This intermediate then reacts with dimethyl bromide to produce this compound . Industrial production methods involve isolating the compound from the mushroom Anthracophyllum sp. BCC18695 . The compound is extracted using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Análisis De Reacciones Químicas
Anthracophyllone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Common Reagents and Conditions: Reagents such as amines, alcohols, and hydride reagents are commonly used in these reactions.
Aplicaciones Científicas De Investigación
Anthracophyllone has several scientific research applications, including:
Mecanismo De Acción
Anthracophyllone exerts its effects through several mechanisms:
Cytotoxicity: The compound exhibits cytotoxicity by inducing cell death in various cancer cell lines.
Antimalarial Activity: It shows antimalarial activity by inhibiting the growth of Plasmodium falciparum.
Antibacterial Properties: This compound inhibits the growth of Bacillus cereus, demonstrating its antibacterial properties.
Molecular Targets and Pathways: The compound targets cellular pathways involved in cell growth and proliferation, leading to cell death in cancer cells and inhibition of microbial growth
Comparación Con Compuestos Similares
Anthracophyllone is unique due to its deep blue pigment properties and its cytotoxic, antimalarial, and antibacterial activities. Similar compounds include:
Anthracophyllic Acid: Another spiro-sesquiterpene isolated from the mushroom Anthracophyllum sp.
Aurisins A, G, K: Known compounds isolated from the same mushroom species.
Nambinones A, C: Compounds with similar structural properties.
Axinysones A, B: Compounds with similar biological activities.
This compound stands out due to its unique combination of pigment properties and biological activities, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H20O2 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(1aS,7S,7aS,7bR)-1,1,7,7a-tetramethyl-5,6,7,7b-tetrahydro-1aH-cyclopropa[a]naphthalene-2,4-dione |
InChI |
InChI=1S/C15H20O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,12-13H,5-6H2,1-4H3/t8-,12-,13+,15+/m0/s1 |
Clave InChI |
GUEXXPFDDWZAAQ-BSFSTRASSA-N |
SMILES isomérico |
C[C@H]1CCC(=O)C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C |
SMILES canónico |
CC1CCC(=O)C2=CC(=O)C3C(C12C)C3(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)


![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)



![2-[[(2S)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;tetrahydrochloride](/img/structure/B12382678.png)

![N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]phenyl]methyl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide](/img/structure/B12382680.png)



